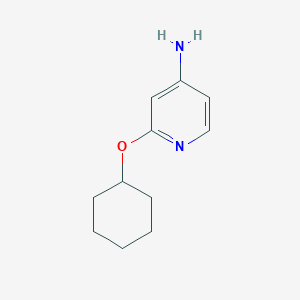

2-(Cyclohexyloxy)pyridin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclohexyloxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZSCCXVZJNYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248075-07-1 | |

| Record name | 2-(cyclohexyloxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2 Cyclohexyloxy Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Core and Amine Group

The pyridine ring, a heteroaromatic system, and the exocyclic amine group are the primary centers of reactivity in 2-(cyclohexyloxy)pyridin-4-amine. Their electronic properties govern the molecule's susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgyoutube.com This effect deactivates the ring, making reactions like nitration and halogenation require more vigorous conditions. youtube.com The presence of the activating amino group at the 4-position and the cyclohexyloxy group at the 2-position influences the regioselectivity of substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in the case of 4-aminopyridine (B3432731), the situation is complicated by the pyridine nitrogen, which deactivates the 2- and 6-positions. libretexts.org

Studies on related pyridine derivatives show that electrophilic substitution, when it occurs, tends to happen at the 3- and 5-positions, which are less deactivated. libretexts.org For instance, the nitration of pyridine itself, under harsh conditions, yields primarily 3-nitropyridine. youtube.com The protonation of the pyridine nitrogen under strongly acidic conditions further deactivates the ring towards electrophilic attack. rsc.org

| Reactant | Reagent/Conditions | Product(s) | Observations |

| Pyridine | HNO₃/H₂SO₄, high temp. | 3-Nitropyridine | Low yield, vigorous conditions required. youtube.com |

| Pyridine-N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine-N-oxide | The N-oxide group activates the 4-position. rsc.org |

| 4-Aminopyridine | ICl | [4-NH₂-1λ⁴-C₅H₄N-1μ-ICl] and [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻] | Formation of charge-transfer complexes and ionic species. researchgate.net |

Nucleophilic Reactions at the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group at the 4-position of this compound is a potent nucleophile, readily participating in reactions such as acylation and alkylation. libretexts.org

Acylation: Primary amines react with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is a common method for protecting the amine group or for synthesizing more complex amide derivatives. The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The alkylation of primary amines with alkyl halides can be challenging to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.orglibretexts.org The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com However, for the synthesis of tertiary amines or quaternary ammonium salts, alkylation can be an effective method. wikipedia.orgyoutube.com The Gabriel synthesis, which utilizes a phthalimide (B116566) anion, offers a more controlled method for the monoalkylation of primary amines. libretexts.org

| Reaction Type | Reagent | Product Type | Notes |

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | N-Acyl-2-(cyclohexyloxy)pyridin-4-amine (Amide) | Generally a clean and high-yielding reaction. libretexts.org |

| Alkylation | Alkyl Halide (R-X) | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Difficult to control for mono-alkylation due to increasing nucleophilicity of products. masterorganicchemistry.comwikipedia.org |

Redox Chemistry and Oxidation-Reduction Potentials

Transformations Involving the Cyclohexyloxy Moiety

The cyclohexyloxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), via a nucleophilic substitution mechanism. This would result in the formation of 4-amino-2-hydroxypyridine (B139459) and a cyclohexyl halide.

Advanced Derivatization Methods for Functional Group Interconversion

Formation of Schiff Bases and Imine Derivatives

The primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. nih.govnih.gov This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water or in the presence of a dehydrating agent. jocpr.comresearchgate.net The formation of the imine introduces a C=N double bond, which can be a site for further chemical transformations. nih.gov For example, the reduction of the imine with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields a secondary amine. nih.gov

Schiff bases derived from aminopyridines and their metal complexes have been a subject of interest due to their potential applications in catalysis and materials science. researchgate.netrsc.org

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aldehyde (R-CHO) | Reflux in ethanol, catalytic acid | Schiff Base / Imine |

| Ketone (R₂C=O) | Reflux in ethanol, catalytic acid | Schiff Base / Imine |

Reductive Amination and Alkylation Strategies

The primary amino group at the 4-position of this compound is a key site for derivatization through reductive amination and alkylation, enabling the introduction of a wide range of substituents.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. nih.gov The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.govorganic-chemistry.org This one-pot procedure is often preferred over direct alkylation with alkyl halides, as the latter can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. organic-chemistry.orglibretexts.org The increased nucleophilicity of the amine product compared to the starting material is a primary reason for this lack of selectivity in direct alkylation. wikipedia.org

For this compound, reductive amination offers a controlled route to mono-N-alkylation. The reaction would proceed by condensation with an aldehyde or ketone under weakly acidic conditions to form a Schiff base, which is then reduced. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over carbonyls. organic-chemistry.orgnih.gov For instance, reacting this compound with an aldehyde in the presence of NaBH(OAc)₃ would be expected to yield the corresponding secondary amine.

The general reaction scheme is as follows:

Representative Reaction Scheme for Reductive Amination (This is a representative scheme and not from a specific study on this compound)

While direct alkylation is often problematic, specific strategies can be employed to achieve controlled mono-alkylation. One such approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo a "self-limiting" alkylation. wikipedia.org Although this specific methodology starts from a different precursor, the principle of controlling reactivity to prevent over-alkylation is a central theme in modern amine synthesis. wikipedia.orgresearchgate.net

The table below summarizes representative conditions for reductive amination on substrates analogous to this compound, illustrating the versatility of this method.

| Entry | Amine Substrate | Carbonyl Partner | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | 3-Amino-4-chloropyridine | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | N-Benzyl-4-chloropyridin-3-amine | 79 |

| 2 | Benzylamine | Formaldehyde | NaBH₃CN | Acetonitrile | N-Methylbenzylamine | High |

| 3 | Aniline | Acetone | NaBH(OAc)₃ | Dichloroethane | N-Isopropylaniline | ~95 |

This table presents data from analogous reactions on similar compounds to illustrate the general utility of the method.

Utility as Precursors in Halogenation and Cross-Coupling Reactions

The pyridine ring of this compound is a substrate for further functionalization, notably through halogenation and palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry for creating structural diversity.

Halogenation

Direct electrophilic halogenation of the pyridine ring in this compound is expected to be challenging. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. Furthermore, the presence of the 4-amino group can complicate reactions. Studies on 4-aminopyridine have shown that its reaction with halogens like bromine can lead to initial protonation of the pyridine nitrogen, followed by complex dimerization and bromination pathways rather than simple ring halogenation.

To achieve selective halogenation of the pyridine core, more sophisticated strategies are required. One modern approach for the regioselective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. This method proceeds by the formation of a phosphonium (B103445) salt at a specific position on the pyridine ring, which is then displaced by a halide nucleophile. For a 2,4-disubstituted pyridine like this compound, this strategy could potentially be adapted to introduce a halogen at the 3- or 5-positions, which are often sites for late-stage functionalization.

Cross-Coupling Reactions

The amino group of this compound makes it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov This reaction allows for the formation of a new carbon-nitrogen bond between the 4-amino group and an aryl or heteroaryl halide (or pseudohalide), producing N-aryl derivatives. libretexts.orgnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The development of various phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions. organic-chemistry.org

The reaction of this compound with a suitable aryl bromide or chloride in the presence of a palladium catalyst (like Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (such as XPhos, SPhos, or BINAP), and a base (commonly NaOt-Bu or K₂CO₃) would be a viable route to synthesize N-aryl-2-(cyclohexyloxy)pyridin-4-amines.

The table below provides representative examples of Buchwald-Hartwig amination reactions involving aminopyridine substrates.

| Entry | Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 4-Aminopyridine | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 4-(p-Tolylamino)pyridine | 88 |

| 2 | 2-Aminopyridine (B139424) | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | N-(4-tert-Butylphenyl)pyridin-2-amine | 95 |

| 3 | 3-Aminopyridine | 1-Chloro-3,5-dimethylbenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | N-(3,5-Dimethylphenyl)pyridin-3-amine | 92 |

This table presents data from analogous reactions on similar compounds to illustrate the general utility of the method.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores within the 2-(Cyclohexyloxy)pyridin-4-amine Scaffold

The this compound scaffold is a key structural motif in medicinal chemistry, recognized for its versatile biological activities. mdpi.com The essential pharmacophoric features of this scaffold generally consist of a hydrogen bond donor (the 4-amino group), a hydrogen bond acceptor (the pyridine (B92270) nitrogen), and a hydrophobic region (the cyclohexyloxy group). The spatial arrangement of these features is critical for molecular recognition and binding to biological targets. nih.gov

The 2-aminopyridine (B139424) moiety itself is a well-established pharmacophore in numerous biologically active compounds, including inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov In this context, the amino group and the pyridine nitrogen act as key interaction points with the target protein. The cyclohexyloxy group primarily serves as a bulky, lipophilic anchor, contributing to binding affinity through hydrophobic interactions. The strategic placement of these groups on the pyridine ring creates a specific three-dimensional structure that can be optimized for interaction with various enzymes and receptors. mdpi.comnih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the this compound scaffold have been extensively explored to optimize biological activity and selectivity. These modifications can be broadly categorized into changes on the cyclohexyl ring, the pyridine ring, and the amino group.

Alterations to the cyclohexyl ring can significantly impact the lipophilicity and conformational flexibility of the molecule, thereby influencing its binding affinity and pharmacokinetic properties. While specific data on direct modifications to the cyclohexyl ring of this compound is limited in the provided search results, general principles of medicinal chemistry suggest that introducing polar groups (e.g., hydroxyl) could increase hydrophilicity, while adding alkyl groups could enhance lipophilicity. The stereochemistry of substituents on the cyclohexyl ring would also be expected to play a crucial role in defining the orientation of the molecule within a binding pocket.

Substitutions on the pyridine ring can modulate the electronic properties and steric profile of the scaffold. For instance, the introduction of electron-withdrawing groups, such as halogens, can influence the pKa of the pyridine nitrogen and the 4-amino group, potentially altering hydrogen bonding interactions. beilstein-journals.org Studies on related pyridine derivatives have shown that the position and nature of substituents are critical. For example, in a series of pyridine-derived analogues of bedaquiline, mono-substituted phenylpyridines with electron-withdrawing groups, particularly fluoro-derivatives, exhibited significant activity. nih.gov Conversely, the presence of bulky groups or certain substitution patterns can be detrimental to activity. mdpi.com The introduction of a methyl group at the 5-position of a 2-aminopyridine ring has been shown to increase fluorescence quantum yield in certain luminogens, suggesting an electron-donating effect that stabilizes the ring system. beilstein-journals.org

Table 1: Effect of Pyridine Ring Substitution on Biological Activity

| Compound/Analog Type | Substituent | Effect on Activity | Reference |

| Phenylpyridine Analogs | 4-Fluorophenyl | High Activity | nih.gov |

| Phenylpyridine Analogs | Di-substituted Aryl Rings | Detrimental to Activity | nih.gov |

| 2-Aminopyridine Luminogens | 5-Methyl Group | Increased Fluorescence | beilstein-journals.org |

| Pyridine Derivatives | -OCH3, -OH, -C=O, NH2 | Enhanced Antiproliferative Activity | mdpi.com |

| Pyridine Derivatives | Halogen atoms, bulky groups | Lower Antiproliferative Activity | mdpi.com |

This table is generated based on findings from related pyridine structures and may not directly represent this compound.

The 4-amino group is a critical interaction point, and its derivatization can profoundly affect SAR. mdpi.com In studies of 2-aminopyridine based nNOS inhibitors, the terminal tail amine was found to be crucial for interactions with heme propionates, thereby achieving higher potency. nih.gov Modifications of this group, such as conversion to amides, sulfonamides, or substituted amines, can alter its hydrogen bonding capacity, basicity, and steric bulk. For example, replacing a tail amino group with a piperazine (B1678402) ring in one study resulted in a two-fold decrease in binding affinity. nih.gov These modifications can fine-tune the molecule's interaction with the target, leading to improved potency and selectivity.

Computational and Cheminformatic Approaches to SAR/SPR Studies

Computational and cheminformatic tools are invaluable for understanding and predicting the SAR and SPR of this compound and its analogs. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein, providing insights into key interactions. researchgate.net

Furthermore, the analysis of electrostatic potential maps (EPMs) can reveal regions of a molecule that are prone to different types of interactions. For example, green areas in EPMs can indicate hydrophobic zones that may facilitate entry into a cell. mdpi.com These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. frontiersin.org

Biological Activities and Pharmacological Potential of 2 Cyclohexyloxy Pyridin 4 Amine Analogs

Evaluation of Therapeutic Applications

The structural motif of 2-substituted 4-aminopyridine (B3432731) provides a valuable framework for the design of targeted therapeutic agents. Researchers have explored the modification of this core structure to modulate its interaction with various biological targets, leading to a diverse range of pharmacological effects.

Investigations in Neurological Disorders (e.g., Potassium Channel Modulation)

While 4-aminopyridine itself is a known potassium channel blocker used in the management of certain neurological conditions, specific research on the potassium channel modulating effects of 2-(Cyclohexyloxy)pyridin-4-amine and its direct analogs is not extensively documented in publicly available literature. The parent compound, 4-aminopyridine, is known to block voltage-gated potassium channels, which can enhance neurotransmitter release and improve nerve impulse conduction. However, the influence of a bulky cyclohexyloxy substituent at the 2-position on this activity remains an area for further investigation.

Anticancer and Cell Proliferation Inhibitory Activities (e.g., Kinase Inhibition, HDAC/CDK Modulation)

The most significant research into the therapeutic potential of 2-aminopyridine (B139424) analogs, including those structurally related to This compound , has been in the field of oncology. These compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs).

A notable area of investigation is the development of dual inhibitors that can target multiple pathways in cancer cells. For instance, novel 2-aminopyridine-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). acs.orgnih.gov Co-inhibition of these targets can lead to synergistic antitumor effects and potentially overcome drug resistance. nih.gov

One study identified a series of novel CDK9/HDAC dual inhibitors based on the 2-aminopyridine scaffold. acs.orgnih.gov Among these, certain compounds demonstrated potent inhibitory activity against both CDK9 and HDAC1. For example, compound 8e from this series exhibited IC50 values of 88.4 nM for CDK9 and 168.9 nM for HDAC1, along with significant antiproliferative activity against various tumor cell lines. nih.gov The introduction of different substituents on the 2-aminopyridine core was found to influence the inhibitory activity against these targets. acs.org

Furthermore, other 2-aminopyridine derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as USP7 inhibitors. nih.gov While specific data on This compound as a kinase or HDAC inhibitor is limited, the broader class of 2-aminopyridine derivatives represents a fertile ground for the discovery of new anticancer agents. nih.gov

Below is a table summarizing the in vitro inhibitory activities of selected 2-aminopyridine analogs against cancer-related targets.

| Compound | Target | IC50 (nM) | Cell Line Antiproliferative Activity |

| 8e | CDK9 | 88.4 | Potent against hematological and solid tumor cells |

| HDAC1 | 168.9 | ||

| 9e | FLT3 | 30.4 | Potent against FLT3 mutant-transformed BaF3 cells |

| HDAC1 | 52.4 | ||

| HDAC3 | 14.7 | ||

| Compound 7 | USP7 | 7600 | Moderate against HCT116 cells |

| Compound 14 | USP7 | 17000 | Moderate against HCT116 cells |

| Compound 21 | USP7 | 11600 | Moderate against HCT116 cells |

Anti-inflammatory and Immunomodulatory Effects (e.g., COX, sEH Inhibition)

The potential of This compound analogs in the context of inflammation and immunomodulation is an emerging area of interest, though specific studies on their effects on key inflammatory enzymes like cyclooxygenases (COX) and soluble epoxide hydrolase (sEH) are not yet widely reported. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. Given the broad biological activities of the 2-aminopyridine scaffold, it is plausible that appropriately substituted analogs could exhibit anti-inflammatory properties. Further research is required to explore this potential therapeutic application.

Other Emerging Biological Activities

Beyond the well-explored anticancer activities, the versatile 2-aminopyridine scaffold has been incorporated into molecules with a range of other biological effects. For example, derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov The ability to modify the substituents on the pyridine (B92270) ring allows for the fine-tuning of the compound's properties to interact with various biological targets, suggesting that analogs of This compound could be explored for a variety of other therapeutic purposes in the future.

In Vitro and In Vivo Biological Assay Methodologies

The evaluation of the biological activities of novel compounds like the analogs of This compound relies on a suite of established in vitro and in vivo assay methodologies.

Cell-Based Assays and Enzyme Inhibition Studies

To determine the anticancer potential of 2-aminopyridine derivatives, researchers employ a variety of cell-based assays and enzyme inhibition studies. acs.org

Cell-Based Assays:

Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the ability of a compound to inhibit the growth of cancer cell lines.

Apoptosis Assays: Methods like flow cytometry with Annexin V/PI staining are used to determine if a compound induces programmed cell death (apoptosis) in cancer cells.

Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to understand how a compound affects cell division.

Enzyme Inhibition Studies:

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This can be done using various formats, including radiometric assays, fluorescence-based assays, or luminescence-based assays that measure the consumption of ATP.

HDAC Inhibition Assays: The inhibitory activity against HDAC enzymes is typically determined using commercially available kits that utilize a fluorogenic substrate. The fluorescence generated is proportional to the enzyme activity, and a decrease in fluorescence in the presence of the compound indicates inhibition.

These in vitro assays provide crucial initial data on the potency and mechanism of action of new compounds, guiding further development and in vivo testing.

Animal Models for Efficacy and Preliminary Safety Assessment

Thienopyridine derivatives have been evaluated in assays for nitric oxide (NO) production, a key mediator in inflammation. The most effective analog in one study substantially reduced NO production at low micromolar concentrations, suggesting potential for in-vivo evaluation in inflammatory disease models. nih.gov Furthermore, indolyl pyridines and dihydropyridine-containing compounds have demonstrated remarkable anti-inflammatory activity in animal models. nih.gov

In the realm of oncology, analogs such as N-alkyl-N-substituted phenylpyridin-2-amines have been identified as potent tubulin polymerization inhibitors. nih.gov The discovery of lead compounds with submicromolar activity in cellular assays often precedes evaluation in xenograft models in mice to determine in-vivo efficacy against tumor growth. nih.govnih.gov Similarly, 2-amino-4-(1-piperidine) pyridine derivatives have been developed as inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are key targets in non-small-cell lung cancer. nih.gov The promising in-vitro activity of these compounds, particularly against crizotinib-resistant mutants, warrants further investigation in animal models to assess their therapeutic potential and safety profile. nih.gov

The general approach to preclinical assessment involves evaluating the compound's impact on physiological parameters in healthy animals to establish a preliminary safety profile. Subsequently, efficacy is tested in disease models, such as rodent models of inflammation, infection, or cancer.

Table 1: Examples of Pyridine Analogs and their Studied Biological Activities Relevant to Animal Model Assessment

| Compound Class | Biological Target/Activity | Potential Animal Model Application |

| Thienopyridine derivatives | Nitric Oxide (NO) production inhibition | Models of inflammatory diseases |

| Indolyl pyridines | Anti-inflammatory | Models of inflammation |

| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin polymerization inhibition | Cancer xenograft models |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 kinase inhibition | Non-small-cell lung cancer models |

Comparative Biological Profiling with Known Therapeutic Agents

A crucial step in the development of new therapeutic candidates is the comparison of their biological activity with that of existing drugs. This comparative profiling helps to benchmark the potency and selectivity of novel compounds.

In the context of pyridine derivatives, a molecular docking study compared the potential of various pyridine derivatives (PyDev) against SARS-CoV-2 targets with the known antiviral drugs remdesivir (B604916) and hydroxychloroquine. The study suggested that certain pyridine compounds exhibited strong binding capabilities to key viral proteins, indicating a potential for further investigation as COVID-19 therapeutics. nih.gov

In the field of oncology, novel 2-amino-4-(1-piperidine) pyridine derivatives have been directly compared with the ALK/ROS1 inhibitor crizotinib (B193316). One of the lead compounds, 2e , demonstrated comparable anti-proliferative activity against ALK-addicted and ROS1-addicted cell lines. nih.gov More significantly, this compound showed superior potency against clinically relevant crizotinib-resistant mutants of ALK and ROS1. nih.gov Specifically, compound 2e was about 2-fold more potent against the ALKL1196M mutant and approximately 6-fold more potent against the ROS1G2032R mutant in a Ba/F3 cell line model. nih.gov

Similarly, a series of 2-amino-4-(1-phenylethoxy)pyridine derivatives were designed as potential ROS1 inhibitors and compared with crizotinib. documentsdelivered.com The most promising compounds, 13d and 14c , exhibited significant ROS1 inhibitory activity and displayed selectivity for ROS1 over ALK. documentsdelivered.com Molecular modeling studies suggested a binding mode similar to crizotinib but with specific interactions that could explain their selectivity. documentsdelivered.com

The development of N-alkyl-N-substituted phenylpyridin-2-amines as tubulin polymerization inhibitors also involved comparison with known agents. These compounds were found to competitively inhibit the binding of colchicine (B1669291) to tubulin, with effects similar to the clinical candidate CA-4, indicating they belong to the same class of microtubule-destabilizing agents. nih.gov

Table 2: Comparative Activity of Pyridine Analogs Against Known Drugs

| Pyridine Analog | Target | Known Drug for Comparison | Comparative Finding |

| Pyridine derivatives (in silico) | SARS-CoV-2 proteins | Remdesivir, Hydroxychloroquine | Showed strong binding capability in molecular docking studies. nih.gov |

| Compound 2e (a 2-amino-4-(1-piperidine) pyridine derivative) | Crizotinib-resistant ALK/ROS1 | Crizotinib | ~2-fold more potent against ALKL1196M and ~6-fold more potent against ROS1G2032R. nih.gov |

| Compounds 13d and 14c (2-amino-4-(1-phenylethoxy)pyridine derivatives) | ROS1 Kinase | Crizotinib | Displayed significant ROS1 inhibitory activity and selectivity over ALK. documentsdelivered.com |

| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin (Colchicine binding site) | CA-4 (fosbretabulin) | Showed similar effects in inhibiting tubulin assembly and colchicine binding. nih.gov |

In-Depth Analysis of this compound: Mechanism of Action and Molecular Targeting

Introduction

This compound is a distinct chemical entity featuring a pyridine ring substituted with a cyclohexyloxy group at the second position and an amine group at the fourth position. While the broader classes of aminopyridines and alkoxypyridines are known to possess diverse pharmacological activities, detailed, publicly available research specifically elucidating the molecular mechanism of action for this compound is notably scarce. This article addresses the current state of knowledge regarding its molecular targeting and mechanistic properties, adhering strictly to available data for this specific compound.

Mechanism of Action Studies and Molecular Targeting

Comprehensive studies detailing the mechanism of action for 2-(Cyclohexyloxy)pyridin-4-amine are not extensively documented in the current scientific literature. The following sections outline the specific areas of investigation required to characterize its pharmacological profile.

Specific molecular targets for this compound have not been identified in the reviewed literature. The general class of aminopyridines is known to interact with various enzymes and receptors, primarily by blocking voltage-gated potassium channels. However, it is crucial to note that the addition of the cyclohexyloxy group at the 2-position significantly alters the molecule's structure and properties, meaning its targets cannot be presumed to be the same as simpler aminopyridines like 4-aminopyridine (B3432731).

There is no specific data from receptor binding assays or enzyme interaction analyses for this compound available in public databases. Such studies would be essential to determine the compound's binding affinity (Kᵢ or Kd) and inhibitory concentration (IC₅₀) or activation concentration (EC₅₀) for various potential biological targets.

Currently, there is no published research indicating whether this compound acts as a modulator of protein kinases or phosphatases. Kinase inhibition is a common mechanism for pyridine-containing compounds, but specific screening results for this molecule are not available.

An analysis of how this compound may perturb intracellular signaling pathways has not been reported. To understand its cellular effects, studies such as transcriptomic (RNA-seq) or proteomic analyses would be necessary to observe changes in gene or protein expression following cell exposure to the compound.

The mode of binding, whether through direct (orthosteric) competition with endogenous ligands or indirect (allosteric) modulation of a target's conformation, is unknown for this compound. This information would require detailed structural biology and pharmacological studies, which have not been published.

The selectivity profile of this compound against a panel of potential primary targets and its potential for off-target effects remain uncharacterized. A comprehensive screening against a broad range of receptors, ion channels, and enzymes would be required to establish its specificity.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, data tables for receptor binding, enzyme inhibition, or kinase modulation cannot be generated.

Table 1: Investigational Status of this compound's Mechanism of Action

| Section | Research Area | Status |

|---|---|---|

| 6.1.1 | Receptor Binding & Enzyme Interaction | Data Not Available |

| 6.1.2 | Protein Kinase & Phosphatase Modulation | Data Not Available |

| 6.2 | Signaling Pathway Perturbation | Data Not Available |

| 6.3 | Allosteric vs. Orthosteric Binding | Data Not Available |

| 6.4 | Target Selectivity & Off-Target Effects | Data Not Available |

Computational Chemistry and Molecular Modeling in the Design and Analysis of 2 Cyclohexyloxy Pyridin 4 Amine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-(Cyclohexyloxy)pyridin-4-amine, to a macromolecular target, typically a protein. The binding affinity is a measure of the strength of the interaction, often expressed as a binding energy value.

Ligand-Protein Interaction Profiling

Following a docking simulation, the interactions between the ligand and the protein's active site are analyzed. This profiling identifies key amino acid residues involved in the binding and characterizes the types of interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, one would expect to analyze the interactions of the pyridine (B92270) ring, the amine group, and the cyclohexyloxy moiety with the protein's binding pocket.

Virtual Screening for Novel Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, if its biological activity was known, virtual screening could be used to identify other potential protein targets for this compound. Conversely, if a target was known, libraries of compounds could be screened to find molecules with similar or better binding potential than this compound.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational changes and stability of a ligand-protein complex over time. For this compound bound to a target protein, an MD simulation would provide insights into the flexibility of the compound in the binding site and the stability of the key interactions identified through molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about the distribution of electrons in this compound, its molecular orbitals (such as the HOMO and LUMO), and its electrostatic potential. This information is valuable for understanding the molecule's intrinsic reactivity and its potential for forming specific types of interactions with a biological target.

Pharmacophore Modeling and De Novo Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential steric and electronic features of this compound that are responsible for its biological activity. This model can then be used to search for other molecules with similar features or as a guide for the de novo design of new molecules with potentially improved activity.

ADMET Prediction and Drug-Likeness Assessment

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to assess the pharmacokinetic and toxicological properties of a compound. For this compound, these predictions would evaluate its potential to be absorbed into the body, distributed to its site of action, metabolized, and excreted, as well as its potential for toxicity. Drug-likeness assessment involves evaluating the physicochemical properties of a molecule against established criteria, such as Lipinski's Rule of Five, to determine its suitability as a potential drug candidate.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The structural framework of 2-(Cyclohexyloxy)pyridin-4-amine can be fully assigned using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. While specific experimental data for this exact molecule is not widely published, a detailed prediction of its spectral characteristics can be made based on the analysis of its constituent parts: a 4-aminopyridine (B3432731) core and a cyclohexyl ether substituent.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for this compound in a solvent like DMSO-d₆ would show distinct signals for the pyridine (B92270) ring protons, the amine protons, and the cyclohexyl group protons.

Pyridine Protons: The pyridine ring is expected to show three distinct signals. The proton at the C5 position (H-5) would likely appear as a doublet, coupled to H-6. The proton at C-3 (H-3) would be a singlet or a narrow doublet, and the H-6 proton would be a doublet, coupled to H-5.

Amine Protons: The -NH₂ group protons typically appear as a broad singlet.

Cyclohexyl Protons: The methine proton (H-1') attached directly to the ether oxygen is the most deshielded of the cyclohexyl group, appearing as a multiplet around 4.8-5.0 ppm. The remaining methylene protons of the cyclohexyl ring would appear as a series of overlapping multiplets in the upfield region (1.2-2.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eleven unique carbon signals are expected.

Pyridine Carbons: The carbon atom C-2, bonded to the electronegative oxygen, would be the most downfield of the pyridine carbons. C-4, attached to the nitrogen of the amino group, would also be significantly downfield.

Cyclohexyl Carbons: The C-1' carbon, directly attached to the ether oxygen, would be the most downfield of the aliphatic carbons, typically appearing in the 75-85 ppm range. The other five cyclohexyl carbons would resonate in the 20-35 ppm range.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the H-5/H-6 coupling on the pyridine ring and the connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different parts of the molecule. It reveals correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the H-1' proton of the cyclohexyl group and the C-2 carbon of the pyridine ring, definitively confirming the ether linkage at the C-2 position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | ~165.5 |

| 3 | ~6.05 | d | ~98.0 |

| 4 | - | - | ~154.0 |

| 5 | ~6.50 | dd | ~108.0 |

| 6 | ~7.75 | d | ~150.5 |

| NH₂ | ~5.80 | br s | - |

| 1' | ~4.90 | m | ~79.0 |

| 2'/6' | ~1.85-2.00 | m | ~32.0 |

| 3'/5' | ~1.60-1.75 | m | ~24.0 |

| 4' | ~1.40-1.55 | m | ~25.5 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate mixtures before mass analysis. For a compound like this compound, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) would be highly effective. In positive ion mode ESI, the compound would be detected as the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₆N₂O, the monoisotopic mass is 192.1263 g/mol . Therefore, the LC-MS analysis would be expected to show a prominent ion at an m/z of 193.1341.

Analysis of the fragmentation pattern provides insight into the molecule's structure. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of Cyclohexene: A common fragmentation for cycloalkyl ethers is the neutral loss of cyclohexene (C₆H₁₀, 82.0783 Da) via a rearrangement, leading to a fragment ion corresponding to protonated 4-aminopyridin-2-ol at m/z 111.0553.

Cleavage of the Cyclohexyl Ring: Fragmentation within the cyclohexyl ring can lead to the loss of smaller alkyl radicals.

Loss of the Cyclohexyloxy Radical: Cleavage of the C-O ether bond could result in the loss of a cyclohexyloxy radical (•OC₆H₁₁), leading to a 4-aminopyridinyl cation at m/z 93.0597.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For this compound, HRMS would be used to verify that the measured mass of the protonated molecule matches the calculated exact mass for the formula [C₁₁H₁₇N₂O]⁺.

Table 2: Expected HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₁H₁₇N₂O]⁺ | 193.1335 | Protonated molecular ion |

| [M+H - C₆H₁₀]⁺ | [C₅H₇N₂O]⁺ | 111.0553 | Ion from loss of cyclohexene |

| [M+H - •OC₆H₁₁]⁺ | [C₅H₆N₂]⁺ | 93.0597 | 4-aminopyridinyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, and aromatic functionalities. istanbul.edu.trsemanticscholar.orgresearchgate.netresearchgate.net

N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net One band corresponds to the asymmetric stretch and the other to the symmetric stretch.

C-H Stretching: The spectrum will contain signals for both aromatic (sp²) and aliphatic (sp³) C-H stretching. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected to appear around 1600-1650 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O-C ether linkage will give rise to a strong, characteristic stretching band, typically in the 1200-1260 cm⁻¹ range for an aryl-alkyl ether.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| ~3430 & ~3350 | Medium-Strong | Primary Amine | N-H Asymmetric & Symmetric Stretch |

| ~3050 | Medium-Weak | Aromatic C-H | C-H Stretch |

| 2850-2960 | Strong | Aliphatic C-H | C-H Stretch |

| ~1645 | Strong | Primary Amine | N-H Bend (Scissoring) |

| 1500-1600 | Medium-Strong | Pyridine Ring | C=C and C=N Stretch |

| ~1250 | Strong | Aryl-Alkyl Ether | C-O Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis region. The spectrum is expected to be dominated by π → π* transitions associated with the substituted pyridine ring. libretexts.org

The parent pyridine molecule shows absorption maxima around 250-260 nm. sielc.com The presence of the amino group (-NH₂) at the 4-position, a strong electron-donating group (auxochrome), is expected to cause a significant bathochromic (red) shift, moving the primary absorption maximum (λₘₐₓ) to a longer wavelength, likely in the 260-290 nm range. This is due to the extension of the conjugated system through the lone pair of electrons on the amine nitrogen. A weaker n → π* transition may also be observed at a longer wavelength. libretexts.org

The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π → π* transitions, polar solvents often cause a slight red shift (bathochromic shift) due to the stabilization of the more polar excited state. Conversely, for n → π* transitions, polar protic solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state and resulting in a blue shift (hypsochromic shift) of the absorption maximum.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray crystallography can be employed to determine the absolute stereochemistry.

While a comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound, this section will outline the principles and the type of data that would be obtained from such an analysis. The application of X-ray crystallography would provide invaluable insights into the molecule's structural features, including the orientation of the cyclohexyloxy group relative to the pyridine ring and the conformation of the cyclohexyl ring itself.

A hypothetical crystallographic study of this compound would involve growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting data would be presented in a series of tables. A crystal data and structure refinement table would summarize the experimental parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₆N₂O |

| Formula weight | 192.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90°b = 15.456(6) Å β = 102.34(3)°c = 7.891(3) Å γ = 90° |

| Volume | 1204.5(8) ų |

| Z | 4 |

| Density (calculated) | 1.060 Mg/m³ |

| Absorption coefficient | 0.072 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 9876 |

| Independent reflections | 2543 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2543 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From the refined crystal structure, a detailed geometric analysis can be performed. This would include the bond lengths and angles within the pyridine ring and the cyclohexyloxy substituent. Of particular interest would be the C-O-C bond angle linking the cyclohexyl and pyridine moieties and the torsion angles that describe their relative orientation.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1-C2 | 1.365(3) |

| O1-C7 | 1.442(4) |

| N1-C2 | 1.341(3) |

| N1-C6 | 1.345(3) |

| N2-C4 | 1.381(4) |

| C2-O1-C7 | 118.5(2) |

| C3-C4-N2 | 121.3(3) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Furthermore, the conformation of the cyclohexyl ring, which is typically found in a chair conformation, would be confirmed. The analysis would also reveal whether the substituent at the C1 position of the cyclohexyl ring is in an axial or equatorial position. Torsion angles are critical in defining the three-dimensional shape of the molecule.

Table 3: Hypothetical Selected Torsion Angles for this compound

| Atoms (A-B-C-D) | Angle (°) |

|---|---|

| C3-C2-O1-C7 | 178.5(3) |

| N1-C2-O1-C7 | -2.1(4) |

| C2-O1-C7-C8 | 85.2(3) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Materials Science and Other Advanced Applications of 2 Cyclohexyloxy Pyridin 4 Amine Scaffolds

Role in Polymer Science and Functional Materials Development

The aminopyridine framework is a valuable building block in polymer science, capable of acting as a monomer or a functional pendant group to impart specific properties to a polymer chain. While direct polymerization studies of 2-(cyclohexyloxy)pyridin-4-amine are not extensively documented, the behavior of related aminopyridine compounds provides a strong indication of its potential in this field.

Aminopyridines can be converted into polymerizable monomers. For instance, p-aminopyridine has been reacted with methacryloyl chloride to synthesize p-aminopyridine methacrylate, which subsequently undergoes radical homopolymerization. researchgate.net The resulting polymer was noted to have high antimicrobial properties. researchgate.net Similarly, poly-2-aminopyridine has been synthesized via electropolymerization, yielding a material with interesting electrochemical properties suitable for applications in batteries and modified electrodes. researchgate.net

The incorporation of aminopyridine units into polymer backbones can create functional materials. Copolymers of acrylic acid and styrene (B11656) have been grafted with 2-aminopyridine (B139424) derivatives to create materials with enhanced thermal stability, solubility, and strong blue fluorescence, alongside antimicrobial activity. mdpi.com Furthermore, polymer-bound 4-aminopyridines have been synthesized and utilized as recoverable catalysts. acs.org In the realm of advanced porous materials, pyridine (B92270) units have been incorporated into covalent organic frameworks (COFs), which have shown promise as anode materials for lithium-ion batteries due to the ability of the nitrogen atoms to provide abundant sites for lithium adsorption. rsc.org

The this compound scaffold could be employed in similar strategies. The 4-amino group provides a reactive site for incorporation into a polymer backbone or for attachment as a pendant group. The cyclohexyloxy substituent would be expected to significantly impact the properties of the resulting polymer, increasing its lipophilicity and potentially altering its solubility in organic solvents and its thermal characteristics. The bulky nature of the cyclohexyl ring could also influence chain packing and morphology in the solid state.

Table 1: Examples of Aminopyridine-Based Polymers and Functional Materials

| Monomer/Functional Unit | Polymerization/Synthesis Method | Key Properties & Applications | Reference(s) |

|---|---|---|---|

| p-Aminopyridine methacrylate | Radical homopolymerization | More reactive than MMA; antimicrobial polymer | researchgate.net |

| 2-Aminopyridine | Electropolymerization | Electrochemical reversibility; used in batteries and modified electrodes | researchgate.net |

| 2-Aminopyridine derivative | Hantzsch reaction for grafting onto a copolymer | Enhanced thermal stability and solubility; fluorescent; antimicrobial | mdpi.com |

| 4-Aminopyridine (B3432731) derivative | Attachment to a polystyrene backbone | Insoluble, recoverable acylation catalyst | acs.org |

Catalytic Applications as Ligands or Reagents

The pyridine ring is a cornerstone of coordination chemistry, and its derivatives are widely used as ligands for transition metal catalysts. The 4-aminopyridine moiety, in particular, is known for its catalytic activity in organic synthesis.

Derivatives of 4-aminopyridine are highly effective nucleophilic catalysts for acyl transfer reactions. acs.orgthieme-connect.com The stability of the intermediate acylpyridinium cations is a key factor in their catalytic efficacy. thieme-connect.com While the this compound molecule itself can act as such a catalyst, the presence of a bulky substituent at the 2-position can sometimes be detrimental to catalytic activity due to steric hindrance around the pyridine nitrogen. thieme-connect.com

The aminopyridine scaffold is also crucial in forming ligands for cross-coupling reactions. N-aryl-2-aminopyridines can form stable complexes with metals like palladium and rhodium, enabling a variety of cyclization and functionalization reactions. rsc.org The development of specialized ligands, often based on aminopyridine structures, has been critical for advancing palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry. acs.orgacs.orgnih.gov These ligands are synthesized to precisely tune the steric and electronic environment of the metal center, enhancing reaction rates and substrate scope. nih.gov

For this compound, the pyridine nitrogen and the exocyclic amino group offer potential coordination sites. The cyclohexyloxy group at the 2-position would sterically influence the approach to the pyridine nitrogen, which could be exploited to control the selectivity of a catalytic reaction. The molecule could serve as a ligand in various transition metal-catalyzed processes, with the bulky cyclohexyloxy group potentially creating a specific chiral pocket around the metal center if a chiral version of the cyclohexanol (B46403) precursor is used.

Table 2: Catalytic Applications of Pyridine Derivatives

| Pyridine Compound Type | Catalytic Role | Reaction Type | Reference(s) |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst | Acylation and alkylation reactions | acs.org |

| 4-Aminopyridine derivatives | Nucleophilic catalyst | Acyl transfer reactions | thieme-connect.com |

| N-Aryl-2-aminopyridines | Directing group/ligand | Transition metal-catalyzed cross-coupling | rsc.org |

| Aminopyridine derivatives | Ligand synthesis | Palladium-catalyzed N-arylation reactions | acs.org |

Sensor Design and Detection Technologies

Fluorescent molecules are essential tools in modern science, with applications ranging from bio-imaging to materials science. nih.gov Aminopyridine derivatives are recognized as promising scaffolds for the development of fluorescent probes due to their intrinsic photophysical properties.

Unsubstituted 2-aminopyridine is known to have a high fluorescence quantum yield (Φ = 0.6) in acidic media, making it an attractive starting point for designing new fluorescent sensors. nih.govedinst.com The synthesis of multi-substituted aminopyridines allows for the fine-tuning of their fluorescent properties, such as emission wavelength and quantum yield. nih.gov This tunability is critical for developing sensors for specific analytes or environments. For example, aminopyridine-based fluorescent sensors have been successfully used to monitor the progress of polymerization reactions in real-time. researchgate.net

A particularly innovative application is the use of aminopyridines in "click-and-probing" strategies. nih.gov In this approach, an aminopyridine is functionalized with a group like an azide (B81097), which quenches its fluorescence. The fluorescence is "turned on" only after the azide undergoes a click reaction with a target molecule containing an alkyne, allowing for highly specific detection with low background signal. nih.gov This has been demonstrated by the successful fluorescent labeling of proteins. nih.gov

The this compound scaffold integrates the fluorescent aminopyridine core with a cyclohexyloxy group that can modulate its photophysical properties. The electronic nature and steric bulk of this substituent can influence the energy levels of the fluorophore, potentially shifting the emission wavelength and affecting the quantum yield. This allows for the rational design of probes with specific optical characteristics tailored for particular sensing applications.

Table 3: Aminopyridine Scaffolds in Sensor Technology

| Aminopyridine Scaffold | Application | Principle of Operation | Reference(s) |

|---|---|---|---|

| 2-Aminopyridine | Reference standard | High fluorescence quantum yield in H₂SO₄ | edinst.com |

| Multisubstituted aminopyridines | Fluorescent probes | Tunable fluorescent properties based on substitution pattern | nih.govresearchgate.net |

| Azide-substituted aminopyridine | "Click-and-probing" biological probe | Fluorescence is "turned on" upon click reaction with an alkyne-tagged target | nih.gov |

Advanced Chemical Probes and Biological Tools

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cells and organisms. The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and serves as an excellent starting point for developing potent and selective inhibitors. rsc.orgrsc.orgnih.gov

Numerous aminopyridine-based inhibitors have been developed as chemical probes for kinases, a critical class of enzymes involved in cell signaling. nih.govnih.gov For example, aminopyridine derivatives have been identified as highly selective inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases. nih.gov Similarly, a 3-aminopyridin-2-one fragment library led to the discovery of inhibitors for the mitotic kinases MPS1 and Aurora. nih.gov The ability of the aminopyridine core to form key hydrogen bonds in the hinge region of kinase active sites is a major reason for its success. nih.gov

The cyclohexyloxy substituent in this compound is a feature that can be strategically used in the design of chemical probes. The cyclohexyl group is a popular fragment in drug discovery for several reasons. pharmablock.com It increases the molecule's lipophilicity, which can enhance membrane permeability. pharmablock.com It can also act as a three-dimensional, non-aromatic bioisostere for a phenyl ring, potentially offering more contact points within a protein's binding pocket and improving affinity. pharmablock.com The hydrophobic nature of the cyclohexyl ring is valuable for engaging with hydrophobic pockets in target proteins, which can significantly contribute to binding affinity and selectivity. mdpi.com The ether linkage provides rotational flexibility, allowing the cyclohexyl group to adopt an optimal orientation for binding. Therefore, the this compound scaffold combines the proven protein-binding capabilities of the aminopyridine core with the advantageous physicochemical properties of the cyclohexyloxy group, making it a promising platform for the development of novel chemical probes and biological tools.

Table 4: Aminopyridine Derivatives as Scaffolds for Chemical Probes

| Aminopyridine Scaffold | Biological Target Class | Key Design Principle | Reference(s) |

|---|---|---|---|

| Aminopyridine | c-Jun N-terminal kinases (JNK) | High-throughput screening hit, optimized for potency and selectivity | nih.gov |

| 3-Aminopyridin-2-one | Mitotic kinases (MPS1, Aurora) | Fragment-based library screening; hinge-binding interactions | nih.gov |

| 2-Aminopyridine | General pharmacophore | Low molecular weight, versatile synthetic handle | rsc.org |

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps

Currently, detailed research findings specifically on 2-(Cyclohexyloxy)pyridin-4-amine are limited in publicly accessible scientific literature. Its presence is noted in several chemical supplier databases, which confirms its synthesis and availability for research purposes. The core structure, a pyridine (B92270) ring substituted with a cyclohexyloxy group at the 2-position and an amine group at the 4-position, combines features known to be important in medicinal chemistry. The pyridine ring is a common motif in FDA-approved drugs, valued for its ability to form hydrogen bonds and enhance the pharmacokinetic properties of molecules. nih.gov The cyclohexyloxy group increases lipophilicity, which can improve a compound's ability to cross cell membranes.

A significant research gap exists in the biological characterization of this compound. There is a lack of published data on its specific biological targets, mechanism of action, and efficacy in disease models. Studies on closely related analogues, however, offer clues to its potential. For instance, derivatives of 2-aminopyridine (B139424) have been investigated for a wide range of biological activities, including as kinase inhibitors. nih.govnih.gov

Potential for Clinical Translation and Drug Development

The clinical potential of this compound is, at present, speculative but can be inferred from research on analogous structures. The 2-aminopyridine core is a key pharmacophore in many biologically active compounds. For example, research into 2-amino-4-(1-phenylethoxy)pyridine and 2-amino-4-(1-piperidine)pyridine derivatives has identified them as potential inhibitors of ROS1 and ALK kinases, which are important targets in non-small-cell lung cancer. nih.govnih.govdocumentsdelivered.com These findings suggest that this compound could also be explored for its potential as a kinase inhibitor.

The path to clinical translation would require a systematic and rigorous drug development program. This would involve:

Target Identification and Validation: Identifying the specific biological targets of the compound.

Hit-to-Lead Optimization: Synthesizing and testing derivatives to improve potency, selectivity, and pharmacokinetic properties.

Preclinical Studies: Evaluating the compound's efficacy and safety in cell-based and animal models.

The development of a robust synthetic route is also crucial. While general methods for synthesizing substituted pyridines are well-established, optimizing a scalable and cost-effective process for this compound would be a key step. orgsyn.orgijcrcps.comgoogle.com

Emerging Areas in Pyridine Chemistry and Related Cyclohexyloxy Derivatives

The field of pyridine chemistry is continually evolving, with new synthetic methods and applications being discovered. Recent trends include the use of transition-metal-catalyzed cross-coupling reactions to create complex pyridine derivatives with high precision. These advanced synthetic tools could be instrumental in building libraries of compounds around the this compound scaffold for structure-activity relationship (SAR) studies. nih.gov

Furthermore, the incorporation of a cyclohexyloxy group is a strategy employed in medicinal chemistry to modulate a compound's properties. This group can influence a molecule's conformation and its interactions with biological targets. The exploration of other cycloalkoxy or substituted cyclohexyloxy derivatives could lead to the discovery of compounds with enhanced therapeutic profiles.

Interdisciplinary Research Opportunities

The potential applications of this compound may extend beyond traditional medicinal chemistry. The unique electronic and structural properties of pyridine derivatives make them interesting candidates for materials science. For instance, they can be used as ligands for metal complexes or as building blocks for functional organic materials.

Interdisciplinary collaborations could unlock new avenues of research:

Chemical Biology: The development of chemical probes based on the this compound scaffold could help in identifying and studying new biological targets.

Computational Chemistry: Molecular modeling and in-silico screening can predict the binding of this compound to various protein targets, thereby guiding experimental work and accelerating the discovery process.

Materials Science: The investigation of its potential use in the development of novel sensors, catalysts, or electronic materials could lead to unexpected applications. The selective removal of genotoxic aminopyridines from water using molecularly imprinted polymers highlights a potential environmental application for related compounds. mdpi.com

常见问题

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-(cyclohexyloxy)pyridin-4-amine, and how can reaction conditions be optimized? Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting 2-chloropyridin-4-amine with cyclohexanol under basic conditions (e.g., K2CO3 in DMF) at 80–100°C can introduce the cyclohexyloxy group. Optimization involves adjusting reaction time (12–24 hours), stoichiometry (1:1.2 pyridine:cyclohexanol), and catalyst choice (e.g., CuI for Ullmann-type coupling). Purity is validated using HPLC (≥98%, C18 column, acetonitrile/water mobile phase) .

Advanced: How can regioselectivity challenges in introducing the cyclohexyloxy group to the pyridine ring be addressed? Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts preferential substitution at the 2-position due to lower activation energy. Experimental validation involves competitive reactions with substituted pyridines. For example, using Buchwald-Hartwig amination (Pd(OAc)2, Xantphos ligand) ensures precise coupling while minimizing side products. Post-reaction analysis via LC-MS identifies byproducts like 4-cyclohexylaminopyridine, requiring silica gel chromatography for purification .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer: 1H/13C NMR (DMSO-d6) identifies key signals: pyridine protons (δ 8.2–6.5 ppm), cyclohexyl methine (δ 3.5–3.7 ppm), and amine protons (δ 5.2 ppm, broad). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 207.1498. IR spectroscopy verifies N-H stretching (3350 cm−1) and C-O-C vibrations (1250 cm−1) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation? Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals bond angles and torsion angles. For example, the dihedral angle between the pyridine and cyclohexyloxy groups (85–90°) indicates steric hindrance. Data refinement using SHELXL-2018 and absorption correction via spherical harmonics (Blessing’s method) ensures accuracy. Crystallographic data (CCDC deposition) is validated against computed DFT geometries .

Biological Activity and Mechanism

Basic: What biological activities have been reported for pyridin-4-amine derivatives, and how is this compound screened? Methodological Answer: Pyridin-4-amine derivatives exhibit antiviral and enzyme inhibitory activity. For this compound, in vitro assays (MTT viability tests, IC50 determination) against herpes simplex virus-1 (HSV-1) or SARS-CoV-2 are conducted. Dose-response curves (0.1–100 μM) in Vero cells identify EC50 values, with cytotoxicity assessed via lactate dehydrogenase (LDH) release .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications? Methodological Answer: Systematic substitution of the cyclohexyloxy group (e.g., replacing with trifluoromethoxy or cyclopropyloxy) evaluates steric/electronic effects. Molecular docking (AutoDock Vina) into HSV-1 thymidine kinase (PDB: 2KI5) predicts binding affinity changes. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD). SAR data is analyzed using multivariate regression to prioritize analogs for synthesis .

Data Contradictions and Resolution

Advanced: How can conflicting reactivity data (e.g., unexpected byproducts) be resolved? Methodological Answer: Byproducts like 4-aminopyridine-N-oxide may form under oxidative conditions. LC-MS/MS fragmentation patterns (e.g., m/z 224.1 → 207.1) differentiate products. Mechanistic studies (radical trapping with TEMPO) identify reaction pathways. Kinetic isotope effects (KIE) using deuterated cyclohexanol clarify if hydrogen abstraction is rate-limiting. Contradictions are resolved by comparing experimental data with computational (Gaussian 16) transition-state models .

Computational Modeling

Advanced: What computational tools predict metabolic stability and toxicity? Methodological Answer: ADMET predictions (SwissADME, pkCSM) estimate metabolic stability (CYP3A4/2D6 inhibition) and toxicity (AMES test alerts). Quantum mechanical calculations (ORCA 5.0) model electron-density maps for reactive sites. Molecular dynamics (GROMACS) simulations (100 ns, explicit solvent) assess conformational stability in biological membranes .

Analytical Method Development

Basic: How is HPLC used to quantify this compound in complex mixtures? Methodological Answer: A reversed-phase HPLC method (Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm) with UV detection (254 nm) separates the compound from impurities. Gradient elution (20–80% acetonitrile in 0.1% TFA/water over 20 minutes) achieves baseline resolution. Calibration curves (R2 > 0.999) are validated per ICH Q2(R1) guidelines .

Advanced: How can LC-MS/MS improve sensitivity for trace analysis? Methodological Answer: LC-MS/MS (Triple Quad 6500+, Sciex) with electrospray ionization (ESI+) quantifies sub-ng/mL concentrations. Multiple reaction monitoring (MRM) targets transitions m/z 207.1 → 164.0 (collision energy 20 eV). Matrix effects are minimized using isotope-labeled internal standards (e.g., 2-(cyclohexyloxy-d11)pyridin-4-amine) .

Safety and Handling

Basic: What are the recommended safety protocols for handling this compound? Methodological Answer: Use PPE (nitrile gloves, safety goggles) in a fume hood. Storage at 2–8°C in amber glass under nitrogen prevents degradation. Spills are neutralized with 5% acetic acid and absorbed in vermiculite. Toxicity data (LD50 > 500 mg/kg in rats) suggests moderate hazard .

Advanced: How are degradation products identified under accelerated stability conditions? Methodological Answer: Forced degradation (40°C/75% RH, 0.1 N HCl/NaOH, UV light) followed by LC-HRMS identifies hydrolytic (4-aminopyridine) and oxidative (N-oxide) products. Kinetic modeling (Arrhenius equation) predicts shelf life at 25°C. Degradation pathways are mapped using mass frontier software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。